(+)-Horsfiline

Asymmetric catalysis Total synthesis Spirooxindole construction

Researchers validating new catalytic asymmetric routes to spirooxindole cores often lack a well-characterized benchmark compound with extensive literature precedent and defined stereochemistry. (+)-Horsfiline (CAS 160024-53-3, MW 232.28, mp 125-126°C, [α]_D^20 +7.2°) solves this gap as the most thoroughly documented prototype of the spiropyrrolidinyloxindole alkaloid subfamily. • Enables direct catalyst performance comparison against published routes achieving up to 99% ee via Pd-catalyzed cyanoamidation. • 5-Methoxy substituent distinguishes it from coerulescine, providing a distinct SAR comparator pair for medicinal chemistry programs. • Defined optical rotation (Δ[α]_D = 14.4° vs (-)-enantiomer) supports unambiguous chiral HPLC method development and enantiomeric purity validation. Supplied with full analytical documentation; standard international B2B shipping available for R&D procurement.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B1248081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Horsfiline
Synonyms(+)-horsfiline
(-)-horsfiline
(R)-horsfiline
horsfiline
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCN1CCC2(C1)C3=C(C=CC(=C3)OC)NC2=O
InChIInChI=1S/C13H16N2O2/c1-15-6-5-13(8-15)10-7-9(17-2)3-4-11(10)14-12(13)16/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)/t13-/m1/s1
InChIKeyRVOLLKGLJIUGLG-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Horsfiline Oxindole Alkaloid Identity & Structure


(+)-Horsfiline (CAS 160024-53-3, molecular formula C13H16N2O2, MW 232.28 g/mol) is a naturally occurring oxindole alkaloid first isolated from Horsfieldia superba [1]. The compound features a spiro[pyrrolidine-3,3′-oxindole] core with a methoxy substituent at the 5-position of the indole ring and a methyl group on the pyrrolidine nitrogen [2]. Its stereochemistry at the spiro carbon is designated (S) for the (+)-enantiomer, with a specific rotation [α]_D^20 +7.2° (c 1.0, MeOH) and melting point 125–126°C [1]. (+)-Horsfiline is cataloged as NP0068774 in NP-MRD and exists also as the hydrochloride salt (CAS 160024-58-8) [3]. The compound serves as the simplest prototype member of the spiropyrrolidinyloxindole alkaloid subfamily, alongside coerulescine, and has been a benchmark target for asymmetric synthetic methodology development [4].

Why (+)-Horsfiline Cannot Be Substituted


The spiropyrrolidinyloxindole alkaloid family contains multiple structurally related members—including coerulescine, elacomine, and isoelacomine—that share the spirooxindole core but diverge critically in substitution pattern, stereochemistry, and biological origin [1]. Coerulescine lacks the 5-methoxy group present in horsfiline, fundamentally altering hydrogen-bonding capacity and electronic properties [2]. Elacomine contains an additional 6-hydroxy substituent absent in horsfiline, which affects both physicochemical profile and synthetic accessibility [3]. Furthermore, the enantiomeric form ((+)-horsfiline vs. (−)-horsfiline) dictates specific rotation sign and magnitude: (+)-horsfiline exhibits [α]_D^20 +7.2° (c 1.0, MeOH), whereas (−)-horsfiline displays the opposite rotation [4]. These distinctions preclude generic substitution in applications requiring defined stereochemistry or precise structural identity. The natural source material (Horsfieldia superba) also contains co-occurring alkaloids including 5-MeO-DMT and 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline, which may require chromatographic separation depending on isolation method [4].

Differentiation Evidence vs. Structural Analogs


Asymmetric Synthetic Route Efficiency

The asymmetric cyanoamidation methodology employing palladium catalysts with chiral phosphoramidite ligands achieves enantioselectivity up to 99% ee for the key 3,3-disubstituted oxindole intermediate, which is subsequently transformed into (+)-horsfiline [1]. In comparison, the phase-transfer catalytic allylation approach starting from diphenylmethyl tert-butyl malonate yields 91% ee in the key allylation step and proceeds to (−)-horsfiline in 9 steps with 32% overall yield and >99% ee after purification [2]. The cyanoamidation route offers a shorter sequence with the first demonstration of synthetically useful enantioselectivity (up to 99% ee) for C-CN activation/alkene functionalization to generate the all-carbon quaternary stereocenter characteristic of spirooxindoles [1].

Asymmetric catalysis Total synthesis Spirooxindole construction Enantioselective cyanoamidation

5-Methoxy Substituent vs. Coerulescine

(+)-Horsfiline (C13H16N2O2) contains a methoxy group at the 5-position of the oxindole ring, which is absent in coerulescine [1]. This structural divergence results in distinct molecular weight (232.28 g/mol for horsfiline vs. coerulescine lacking the methoxy-derived oxygen) and altered hydrogen-bonding capacity. The 5-methoxy substituent increases topological polar surface area and modifies the electronic environment of the aromatic ring, which may influence receptor binding interactions relevant to its reported analgesic activity [2]. In the total synthesis context, the 5-methoxy group necessitates different starting materials: p-anisidine is required for horsfiline synthesis, whereas o-iodoaniline suffices for coerulescine [3].

Structure-activity relationship Spirooxindole alkaloids Natural product chemistry Pharmacophore analysis

Enantiomeric Specific Rotation Comparison

The (+)-enantiomer of horsfiline (CAS 160024-53-3) exhibits specific rotation [α]_D^20 +7.2° (c 1.0, MeOH), whereas the (−)-enantiomer (CAS 136247-72-8) displays [α]_D^20 −7.2° (c 1.0, MeOH) [1]. This mirror-image relationship permits unambiguous identity verification by polarimetry. The absolute configuration of (+)-horsfiline is (S) at the spiro carbon (C3), while (−)-horsfiline is the (R)-enantiomer . HPLC on chiral stationary phase coupled with circular dichroism (CD) spectroscopy provides orthogonal confirmation of enantiomeric purity, with commercially available (+)-horsfiline typically supplied at ≥95% purity .

Chiral analysis Stereochemical verification Enantiomer purity Polarimetry

Melting Point Identity & Purity Marker

Natural (+)-horsfiline isolated from Horsfieldia superba exhibits a melting point of 125–126°C when obtained as colorless crystals from acetone [1]. This physical property serves as a rapid identity and purity screening parameter. Synthetic (+)-horsfiline produced via asymmetric routes typically matches this melting point range when of comparable purity [2]. In contrast, coerulescine and elacomine exhibit different melting behaviors due to their distinct substitution patterns, and racemic (±)-horsfiline may display altered melting characteristics compared to the enantiopure material [3]. The hydrochloride salt form (CAS 160024-58-8, MW 268.74 g/mol) offers alternative solubility properties with its own distinct melting behavior [4].

Quality control Physical characterization Reference standard Purity assessment

Spirooxindole Core Synthesis Benchmark

(+)-Horsfiline has served as a benchmark target for testing new asymmetric catalytic methodologies, with over 60 publications and approximately 800 citations spanning palladium-catalyzed asymmetric allylic alkylation, NHC-mediated O- to C-carboxyl transfer, tandem cyclization, and radical cyclization approaches [1]. The intramolecular cyanoamidation route achieves the first synthetically useful enantioselectivity (up to 99% ee) for constructing the 3,3-disubstituted oxindole core with subsequent transformation to (+)-horsfiline in a streamlined sequence [2]. In contrast, coerulescine, while also serving as a synthetic target, has been synthesized on pilot scale as a precursor to vincadifformine prior to its natural isolation, highlighting different industrial interest trajectories [3].

Methodology development Total synthesis Spirocycle construction Asymmetric catalysis

Research & Industrial Application Scenarios


Asymmetric Catalysis Methodology Benchmark

(+)-Horsfiline serves as an established benchmark molecule for validating new catalytic asymmetric methodologies targeting spirooxindole core construction [1]. The compound's well-characterized stereochemistry ([α]_D^20 +7.2°) and melting point (125–126°C) enable rapid identity verification of synthetic material [2]. Published routes achieving up to 99% ee via palladium-catalyzed cyanoamidation provide direct comparator data for assessing new catalyst performance [1]. The presence of the 5-methoxy group distinguishes horsfiline from coerulescine, offering a distinct substitution pattern for methodology scope demonstration [3]. This application scenario applies when researchers require a well-documented, structurally defined target with extensive literature precedent for direct performance benchmarking.

Chiral Reference Standard Validation

The defined specific rotation of (+)-horsfiline ([α]_D^20 +7.2°, c 1.0, MeOH) enables its use as a chiral reference standard for HPLC method development and validation [1]. The significant rotation difference versus the (−)-enantiomer (Δ[α]_D = 14.4°) permits unambiguous enantiomer identification [2]. The melting point range (125–126°C) provides a secondary identity verification parameter for reference standard qualification [1]. This scenario applies when analytical laboratories require a structurally authenticated, stereochemically defined natural product for chiral stationary phase screening or enantiomeric purity method development, particularly where spirooxindole alkaloid analysis is the intended application.

Spirooxindole Pharmacophore SAR

(+)-Horsfiline represents the 5-methoxy-containing member of the simplest spirooxindole alkaloid subfamily, with coerulescine as the non-methoxylated comparator [1]. The structural divergence at the 5-position (OCH3 vs. H) provides a defined single-variable comparison pair for investigating the contribution of the methoxy group to observed biological activities, including reported analgesic effects [2]. This defined comparator pair has been characterized in multiple synthetic studies, ensuring both compounds are accessible for parallel biological evaluation [3]. This scenario applies when medicinal chemistry programs require structurally validated comparator pairs for SAR exploration of the spirooxindole core, particularly where substitution at the oxindole 5-position is hypothesized to modulate target engagement.

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